1-Piperazinepropionic acid, 4-(2-pyridinyl) is classified as an amino acid derivative due to its piperazine structure combined with a propionic acid moiety. Its structure includes a pyridine ring, which contributes to its biological activity. The compound can be identified by its unique chemical structure and its specific molecular formula.
The synthesis of 1-Piperazinepropionic acid, 4-(2-pyridinyl) typically involves several key steps:
Specific methodologies can vary, but one common approach is:
The synthesis parameters such as temperature, time, and concentrations are critical for maximizing yield and purity of the final product.
The molecular structure of 1-Piperazinepropionic acid, 4-(2-pyridinyl) can be described as follows:
The three-dimensional conformation of this compound can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into bond angles and distances critical for understanding its reactivity and interaction with biological targets.
1-Piperazinepropionic acid, 4-(2-pyridinyl) participates in various chemical reactions:
These reactions are significant for modifying the compound's structure to improve efficacy or reduce toxicity in therapeutic applications.
The mechanism of action for 1-Piperazinepropionic acid, 4-(2-pyridinyl) primarily involves interaction with specific biological targets:
Studies have shown that derivatives of this compound can interact with various receptors or enzymes, leading to alterations in cellular functions that contribute to their therapeutic effects.
The physical and chemical properties of 1-Piperazinepropionic acid, 4-(2-pyridinyl) include:
These properties are crucial for determining the compound's behavior in biological systems and its potential formulation into therapeutic agents.
1-Piperazinepropionic acid, 4-(2-pyridinyl) has several scientific applications:
Research continues to explore modifications of this compound to enhance its efficacy and broaden its therapeutic applications.
The systematic IUPAC name "1-Piperazinepropionic acid, 4-(2-pyridinyl)-" explicitly defines the molecular connectivity: a pyridinyl substituent at the 4-position of the piperazine ring, with a propionic acid chain (3-carboxyethyl group) attached to the piperazine nitrogen at the 1-position. This nomenclature follows the convention of designating the piperazine ring as the parent structure with numbered substituents. Alternative naming conventions may describe it as 1-(2-Pyridyl)-4-(2-carboxyethyl)piperazine, emphasizing the functional group arrangement [2] [3].
Table 1: Structural Components of 1-Piperazinepropionic acid, 4-(2-pyridinyl)-
Component | Structural Features | Role in Molecular Architecture |
---|---|---|
2-Pyridinyl group | Six-membered heteroaromatic ring with nitrogen at position 1 | Provides hydrogen bond acceptor site; influences electron distribution; enables π-π stacking interactions |
Piperazine core | Six-membered saturated diazaheterocycle with nitrogen atoms at positions 1 and 4 | Confers conformational flexibility; acts as a basic center (pKa ~9.8 for secondary amine); serves as a spacer unit |
Propionic acid chain | -CH₂-CH₂-COOH moiety attached to N1 of piperazine | Introduces carboxylic acid functionality (pKa ~4.9); enables salt formation and hydrogen bonding; enhances hydrophilicity |
The molecular formula is C₁₂H₁₇N₃O₂, with a calculated molecular weight of 235.29 g/mol. Key spectroscopic characteristics include:
X-ray crystallography studies of closely related compounds reveal that the piperazine ring adopts a chair conformation with substituents preferentially occupying equatorial positions to minimize steric strain. The protonated piperazine nitrogen can form salt bridges with carboxylate groups in crystalline states, while the pyridine nitrogen participates in hydrogen bonding networks [2] [4].
Piperazine derivatives entered pharmaceutical chemistry through early anthelmintic applications, with piperazine itself (isolated in the late 19th century) used clinically since the 1950s for parasite paralysis via GABA receptor agonism [2]. Parallel developments in pyridine chemistry emerged through alkaloid research, notably the structural elucidation of nicotine (1890s) and pyridine coenzymes (1930s). The strategic fusion of these heterocycles gained momentum in the 1970s-1980s with the advent of rational drug design, recognizing that pyridinylpiperazines offered optimal spatial separation of hydrogen bond acceptors and basic centers for receptor interaction [3] [8].
Table 2: Evolution of Pyridinylpiperazine Derivatives in Medicinal Chemistry
Time Period | Key Developments | Representative Compounds |
---|---|---|
1950s-1970s | Early anthelmintic piperazines; Pyridine-based catalysts | Piperazine citrate (anthelmintic); Pyridine-piperazine coordination complexes |
1980s-1990s | Rational design of α₂-adrenergic antagonists; Introduction of carboxylic acid functionalities | 1-(3-Fluoro-2-pyridinyl)piperazine; Norfenfluramine derivatives |
2000s-Present | TRPV1 antagonists; Kinase inhibitors; Dual-targeting hybrids | BCTC derivatives; 1-Piperazinepropionic acid, 4-(2-pyridinyl)- hybrids; CDK4/6 inhibitors |
The incorporation of propionic acid chains into piperazines represented a significant innovation during the 1990s-2000s, driven by the need to improve water solubility of CNS-targeting compounds and to introduce hydrogen bonding motifs. This period saw the development of compounds like 1-(4-pyridinyl)-4-piperidinecarboxylic acid (2000s) as intermediates for Factor Xa inhibitors, demonstrating the strategic value of acid-functionalized heterocycles in anticoagulant design [6]. The specific combination in 1-Piperazinepropionic acid, 4-(2-pyridinyl)- emerged as a pharmacophore hybrid during research into TRPV1 antagonists and multi-target ligands, where its conformational flexibility enabled optimal receptor fitting [1] [5].
Synthetic methodologies evolved in parallel, with early routes relying on nucleophilic substitution of chloropyridines with N-carboxyalkyl piperazines under forcing conditions (120-150°C). Modern approaches employ transition metal catalysis, notably Buchwald-Hartwig amination (palladium-catalyzed) and Ullmann-Goldberg reactions (copper-catalyzed), allowing efficient coupling under milder conditions with broader substrate tolerance [5] [8].
The compound's structural hybridity enables simultaneous engagement with multiple biological targets:
In TRPV1 antagonist design (e.g., BCTC analogs), this scaffold addresses key pharmacophoric requirements: the pyridine nitrogen mimics capsaicin's vanilloid carbonyl interactions, the protonated piperazine engages with hydrophobic subpockets (Met514, Leu515), and the carboxylate serves as a metabolic handle to mitigate hepatotoxicity [1]. The compound's versatility is evidenced in kinase inhibitor development, where it bridges adenine-binding motifs and hydrophobic affinity pockets in CDK4/6 inhibitors like palbociclib derivatives [5].
Table 3: Target Engagement Profile of Pyridinylpiperazine-Acid Hybrids
Biological Target | Binding Interactions | Therapeutic Applications |
---|---|---|
TRPV1 receptors | Pyridine N: H-bond with Tyr511; Piperazine: hydrophobic interaction with Leu515; Carboxylate: salt bridge with Arg491 | Chronic pain; Neurogenic inflammation |
Serotonin receptors (5-HT₁A/7) | Protonated piperazine: ionic interaction with Asp155; Pyridine: π-stacking with Phe362; Propionate: H-bond with Ser159 | Antidepressants (e.g., vortioxetine analogs) |
Kinases (CDK4, FLT3) | Carboxylate: H-bond with hinge region backbone; Piperazine: linker to affinity pocket; Pyridine: solvent-facing group | Oncology (e.g., palbociclib, gilteritinib hybrids) |
The scaffold's drug-likeness parameters typically include: molecular weight 235 g/mol (optimal for CNS penetration), cLogP ~1.2 (moderate lipophilicity), topological polar surface area ~55 Ų (favoring blood-brain barrier crossing), and two hydrogen bond acceptors. These properties make it particularly valuable in neuropharmacology, exemplified by its incorporation into vortioxetine-related antidepressants where it balances serotonin receptor affinity with brain bioavailability [5]. Recent innovations exploit the carboxylic acid as a synthetic handle for prodrug derivatization (e.g., esterification to enhance membrane permeability) or for constructing dual-target ligands through amide conjugation with NSAID pharmacophores, aiming to dissociate analgesic efficacy from hyperthermic side effects in TRPV1 antagonists [1] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0